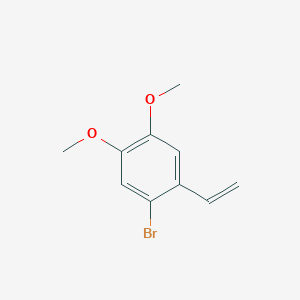

1-Bromo-2-ethenyl-4,5-dimethoxybenzene

Description

Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol (calculated).

Properties

CAS No. |

5293-43-6 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-bromo-2-ethenyl-4,5-dimethoxybenzene |

InChI |

InChI=1S/C10H11BrO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h4-6H,1H2,2-3H3 |

InChI Key |

MZQUBCLLIKZDFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=C)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethenyl-4,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethenyl-4,5-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of automated systems for reagent addition and temperature control further optimizes the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethenyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Oxidation Reactions: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products:

Substitution: Formation of 2-ethenyl-4,5-dimethoxyaniline, 2-ethenyl-4,5-dimethoxythiophenol, etc.

Oxidation: Formation of 2-bromo-4,5-dimethoxybenzaldehyde or 2-bromo-4,5-dimethoxybenzoic acid.

Reduction: Formation of 1-bromo-2-ethyl-4,5-dimethoxybenzene.

Scientific Research Applications

1-Bromo-2-ethenyl-4,5-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Bromo-2,5-dimethoxybenzene

- Structure : Bromine at position 1, methoxy groups at 2 and 5.

- Molecular Formula : C₈H₉BrO₂; MW : 217.06 g/mol .

- Key Differences : Lacks the ethenyl group at position 2. The methoxy groups at 2 and 5 create distinct electronic effects compared to the 4,5-dimethoxy configuration in the target compound.

- Reactivity : The absence of a vinyl group limits its utility in polymerization but enhances its suitability as a substrate for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling).

1-Bromo-3,5-dimethoxybenzene

- Structure : Bromine at position 1, methoxy groups at 3 and 5.

- Molecular Formula : C₈H₉BrO₂; MW : 217.06 g/mol.

- Key Differences : Methoxy groups at 3 and 5 create a para-substituted bromine, altering steric and electronic environments.

- Applications: Used in catalytic hydrodebromination studies (e.g., PdZn-ZnO catalyst ).

1,2-Dibromo-4,5-dimethoxybenzene

Physical Properties

Note: The target compound’s physical properties are inferred from analogs. Vinyl groups typically lower melting points compared to brominated analogs without unsaturated substituents.

Target Compound (this compound)

- Vinyl Group Reactivity : The ethenyl moiety enables participation in Diels-Alder reactions, radical polymerizations, or Heck couplings.

- Bromine Utility : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

1-Bromo-2,5-dimethoxybenzene

- Suzuki Coupling : Used to synthesize biphenyl derivatives via palladium-catalyzed coupling .

- Safety : Requires careful handling due to bromine toxicity; first-aid measures include oxygen administration if inhaled .

1-Bromo-3,5-dimethoxybenzene

- Catalytic Hydrodebromination: Demonstrated 100% conversion to 3,5-dimethoxybenzene using PdZn-ZnO under mild conditions (room temperature, 3 h) .

1,2-Dibromo-4,5-dimethoxybenzene

- Halogen Bonding : Exhibits Br···O interactions in crystal structures, with Br–C bond lengths averaging 1.89 Å .

Biological Activity

1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS No. 5293-43-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom attached to a vinyl group adjacent to a dimethoxy-substituted benzene ring. The presence of the bromine atom and methoxy groups contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies on bromophenol derivatives have shown inhibition against various microbial strains, suggesting that halogenated compounds can enhance biological activity due to their ability to disrupt microbial membranes or interfere with metabolic processes .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. In particular, studies have focused on its interaction with carbonic anhydrases (CA) and acetylcholinesterase (AChE). For example, certain bromophenol derivatives demonstrated Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against human carbonic anhydrase isoenzymes . Such enzyme inhibition suggests potential therapeutic applications in treating conditions like glaucoma and Alzheimer's disease.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may bind to active sites of enzymes such as AChE and CA, leading to reduced enzyme activity.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, potentially causing disruption and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis or necrosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Activity : A study published in MDPI highlighted the synthesis of various bromophenols that showed promising antimicrobial properties against bacterial strains .

- Enzyme Inhibition Studies : Research into the inhibition of AChE by brominated compounds revealed significant inhibitory effects, indicating potential for drug development targeting neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure | Ki (nM) against AChE | Notes |

|---|---|---|---|

| This compound | Structure | TBD | Potential for neuroprotective effects |

| 1-Bromo-4,5-dimethoxybenzene | Structure | 6.54 ± 1.03 | Moderate AChE inhibition |

| 2-Bromo-4-methoxyphenol | Structure | 2.53 ± 0.25 | Strong AChE inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.